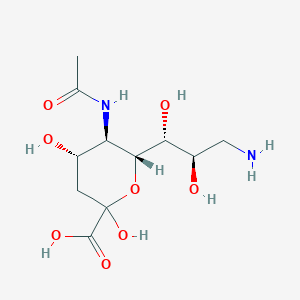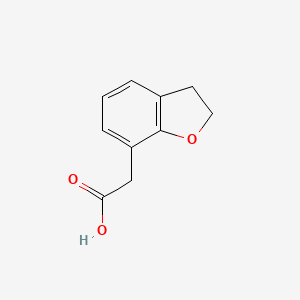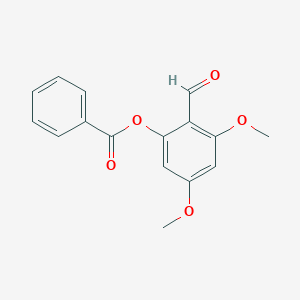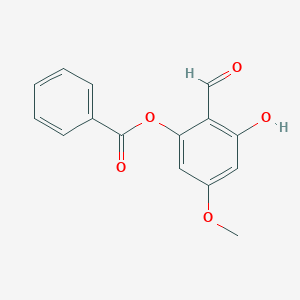
9-Amino-N-acetylneuraminic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-N-acetylneuraminic acid is a remarkable biomedicine product with immense potential in combating various diseases and disorders . It serves as a precursor for sialic acid synthesis, facilitating the formation of crucial glycoproteins and glycolipids . The molecular formula of 9-Amino-N-acetylneuraminic acid is C11H20N2O8 .
Synthesis Analysis
Several C-9 modified N-acetylneuraminic acid derivatives have been synthesized and evaluated as substrates of N-acetylneuraminic acid aldolase . Simple C-9 acyl or ether modified derivatives of N-acetylneuraminic acid were found to be accepted as substrates by the enzyme .
Molecular Structure Analysis
The IUPAC name of 9-Amino-N-acetylneuraminic acid is (4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid . The molecular weight is 308.29 g/mol .
Chemical Reactions Analysis
The reaction mechanism of N-acetylneuraminic acid lyase has been studied .
Physical And Chemical Properties Analysis
The molecular weight of 9-Amino-N-acetylneuraminic acid is 308.29 g/mol . It has a Hydrogen Bond Donor Count of 7 and a Hydrogen Bond Acceptor Count of 9 . The Rotatable Bond Count is 5 . The Exact Mass is 308.12196560 g/mol .
Wissenschaftliche Forschungsanwendungen
Deep-Sea Symbiotic Mycoplasma Research
N-acetylneuraminic acid (Neu5Ac) based novel pharmaceutical agents and diagnostic reagents are highly required in medical fields . A deep-sea NAL enzyme (MyNal) from a symbiotic Mycoplasma inhabiting the stomach of a deep-sea isopod, Bathynomus jamesi, has been studied for its potential in the industrial production of Neu5Ac .
Biosynthesis from Chitin
An in vitro multi-enzyme catalysis has been built to produce Neu5Ac using affordable chitin as substrate . This work will lay a good foundation for the production of Neu5Ac from cheap chitin resources .
Promoting Mental Health
Exogenous Neu5Ac treatment has been proved to improve memory, elevate cognition and behavior performance, and increase brain ganglioside content .
Enhancing Immunity
Neu5Ac possesses the ability to enhance immunity and is widely used in both medicine and food fields as a supplement .
Infant Intelligence Development
Neu5Ac has proven to possess the function of promoting infant intelligence development and has been successively certified as an additive material .
Targeted Therapy of Cancer
In the medicine, Neu5Ac was used to embellish cell for targeted therapy of cancer .
Synthesis of Other Structural Drugs
Neu5Ac is also used to synthesize other structural drugs .
Industrial Production of Neu5Ac
The deep-sea NAL has potential in the industrial production of Neu5Ac .
Wirkmechanismus
Target of Action
9-Amino-N-acetylneuraminic acid, also known as N-Acetyl-9-amino-9-deoxyneuraminic Acid, is a derivative of sialic acid . Sialic acids, including N-acetylneuraminic acid (Neu5Ac), are commonly found at the terminal position of the oligosaccharide chains of many glycoproteins and glycolipids . They play pivotal roles in many important physiological and pathological processes . The primary targets of 9-Amino-N-acetylneuraminic acid are these glycoproteins and glycolipids .
Mode of Action
The compound interacts with its targets by being incorporated into the glycan structures of glycoproteins and glycolipids . This incorporation can modulate cell signaling, leading to changes in cellular phenotypes .
Biochemical Pathways
The compound is involved in the sialic acid metabolism pathway . It is synthesized from N-acetylmannosamine (ManNAc) and phosphoenolpyruvate (PEP) to Neu5Ac through the intermediates N-acetylmannosamine 6-phosphate (ManNAc-6-P) and N-acetylneuraminate 9-phosphate . The generation of Neu5Ac, the enzyme CMP-sialic acid synthetase helps generate CMP-Neu5Ac, one of the principal donor molecules for sialylation in biological systems .
Pharmacokinetics
It is known that the glycosylation of biotherapeutics, including sialic acids, can significantly impact their stability, solubility, bioavailability, and immunogenicity .
Result of Action
The incorporation of 9-Amino-N-acetylneuraminic acid into glycoproteins and glycolipids can lead to significant changes in cellular phenotypes . For example, it has been shown that N-acetylneuraminic acid, acting as a signaling molecule, can trigger myocardial injury via activation of certain signaling pathways .
Action Environment
The action of 9-Amino-N-acetylneuraminic acid can be influenced by various environmental factors. For instance, the expression host can significantly impact the glycosylation patterns in the compound . Additionally, the compound can be metabolically incorporated from exogenous sources, such as the growth media .
Safety and Hazards
In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .
Zukünftige Richtungen
Recent advancements in synthetic biology, protein, and metabolic engineering have encouraged NeuAc biosynthesis methods, such as whole-cell catalysis and de novo NeuAc biosynthesis . The main challenges of Neu5Ac de novo biosynthesis, such as screening and engineering of key enzymes, identifying exporters of intermediates and Neu5Ac, and balancing cell growth and biosynthesis, have been discussed .
Eigenschaften
IUPAC Name |
(4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFLJKJWZHEYMD-LUWBGTNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-N-acetylneuraminic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




